molecular formula C19H19BrN2O2S B2461385 4-bromo-10-[(4-methoxyphenyl)methyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1019149-69-9

4-bromo-10-[(4-methoxyphenyl)methyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2461385
CAS No.: 1019149-69-9
M. Wt: 419.34
InChI Key: UOGJQFZIXOLFTK-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocycles featuring an 8-oxa-10,12-diaza core with a thione group at position 11. Key structural elements include:

  • Bromo substituent at position 4, which may enhance electrophilic reactivity or influence binding interactions in biological systems.
  • Methyl group at position 9, which could sterically modulate molecular conformation.
  • Thione group at position 11, offering hydrogen-bonding capabilities distinct from ketones or oxo groups.

Synthetic routes for analogous compounds often involve multi-component cyclization or halogenation steps .

Properties

IUPAC Name

4-bromo-10-[(4-methoxyphenyl)methyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-19-10-16(15-9-13(20)5-8-17(15)24-19)21-18(25)22(19)11-12-3-6-14(23-2)7-4-12/h3-9,16H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGJQFZIXOLFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-10-[(4-methoxyphenyl)methyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazocine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using bromine or bromine-containing reagents.

    Attachment of the methoxybenzyl group: This step may involve nucleophilic substitution reactions.

    Formation of the thione moiety: This can be accomplished through thiation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-10-[(4-methoxyphenyl)methyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione moiety to thiol or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-bromo-10-[(4-methoxyphenyl)methyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-10-[(4-methoxyphenyl)methyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The bromine atom and thione moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional nuances of the target compound are highlighted below through comparisons with closely related derivatives.

Substituent Effects on Reactivity and Bioactivity
Compound Name Substituent at Position 10 Halogen at Position 4 Functional Group at Position 11 Key Properties/Applications
Target Compound (4-Methoxyphenyl)methyl Bromo Thione Potential kinase inhibition (inferred from structural analogs)
4-Chloro-10-(4-isopropylphenyl)-9-methyl-... () 4-isopropylphenyl Chloro Thione Higher lipophilicity due to isopropyl group; possible metabolic stability
13-Acetyl-9-methyl-4-bromo-10-phenyl-11-oxo-... () Phenyl Bromo Oxo Oxo group may reduce hydrogen-bonding capacity compared to thione
C269-0524 (4-bromo-10-(4-chlorophenyl)-6-methoxy-..., ) 4-chlorophenyl Bromo Oxo Chlorophenyl group enhances electron-withdrawing effects; methoxy substituent alters solubility

Key Observations :

  • Halogen Effects : Bromo at position 4 (target compound) may confer greater steric bulk and polarizability compared to chloro (), influencing receptor binding or photophysical properties.
  • Aromatic Substituents : The (4-methoxyphenyl)methyl group in the target compound provides both electron-donating (methoxy) and hydrophobic (methyl) character, contrasting with the electron-neutral phenyl () or electron-withdrawing chlorophenyl () groups.
  • Thione vs.
Structural Similarity Analysis

Using cheminformatics approaches (e.g., Tanimoto coefficients based on binary fingerprints), the target compound shares high similarity with ’s chloro analog (core structure overlap >90%) but diverges in substituent profiles . Subgraph matching methods (e.g., GEM-Path) would further differentiate the methoxyphenylmethyl sidechain from isopropylphenyl or chlorophenyl groups .

Physicochemical and Pharmacokinetic Profiles
  • Lipophilicity : The (4-methoxyphenyl)methyl group may increase logP compared to ’s isopropylphenyl derivative, affecting membrane permeability.
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas thione moieties may resist oxidative metabolism better than oxo groups .

Biological Activity

4-Bromo-10-[(4-methoxyphenyl)methyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with significant potential in biological applications. This compound belongs to the class of oxadiazocines and features a unique structural framework that includes a bromine atom, a methoxybenzyl group, and a thione moiety. Its molecular formula is C19H19BrN2O2S.

PropertyValue
IUPAC NameThis compound
Molecular Weight423.34 g/mol
InChIInChI=1S/C19H19BrN2O2S/c1-19(20)10-16(15-9-13(21)5-8-17(15)24-19)21(22)18(25)11-12-3-6-14(23)7-4-12/h3-9,16H,10-11H2,1-2H3,(H,21,25)
CAS Number1019149-69-9

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo derivatives exhibit notable antimicrobial activity. The presence of the bromine atom enhances electron density in the molecule, which may contribute to increased antibacterial efficacy compared to related compounds lacking halogen substituents . For instance, studies have shown that related thiosemicarbazides demonstrate improved antibacterial properties due to structural modifications that increase their reactivity .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. The mechanism of action is believed to involve the interaction of the thione moiety with cellular targets such as enzymes or receptors involved in cancer progression. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines through various pathways .

The biological activity of 4-bromo-10-[(4-methoxyphenyl)methyl]-9-methyl can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thione group may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to cellular receptors influencing signal transduction pathways associated with growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The bromine atom may facilitate the generation of ROS, leading to oxidative stress in target cells.

Study 1: Antibacterial Efficacy

A study comparing various halogenated compounds found that 4-bromo derivatives exhibited significantly higher antibacterial activity against Staphylococcus aureus compared to their chlorine analogues. The enhanced activity was attributed to increased hydrophobic interactions facilitated by the bromine atom .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that treatment with 4-bromo derivatives resulted in reduced cell viability and increased apoptosis rates. This effect was more pronounced than that observed with non-halogenated counterparts, indicating the importance of the bromine substituent in enhancing anticancer activity .

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